molecular formula C11H13BrFNO2 B13723705 4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide

4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide

Katalognummer: B13723705
Molekulargewicht: 290.13 g/mol
InChI-Schlüssel: DQILXFWDSGEZPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO2. This compound is characterized by the presence of bromine, ethoxy, ethyl, and fluorine substituents on a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amidation: The formation of the amide bond by reacting the intermediate with ethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis to create complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-fluorobenzamide
  • 5-Bromo-N-ethyl-2-fluorobenzamide
  • 5-Bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide

Uniqueness

4-Bromo-5-ethoxy-N-ethyl-2-fluorobenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile reagent in synthetic chemistry. Additionally, the ethoxy and ethyl groups contribute to its solubility and interaction with biological targets, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C11H13BrFNO2

Molekulargewicht

290.13 g/mol

IUPAC-Name

4-bromo-5-ethoxy-N-ethyl-2-fluorobenzamide

InChI

InChI=1S/C11H13BrFNO2/c1-3-14-11(15)7-5-10(16-4-2)8(12)6-9(7)13/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

DQILXFWDSGEZPS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC(=C(C=C1F)Br)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.